Lipophilicity Differentiation: XLogP3 Comparison with the 4-Bromobenzyl Analog
The target compound's lipophilicity, a critical parameter for fragment screening, differs from its close 4-bromobenzyl analog. The 2-chloro-4-fluorobenzyl derivative exhibits a calculated XLogP3 of 2.5, compared to 2.8 for the similar 1-(4-bromobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9) [1][2]. This ΔXLogP3 of 0.3 is significant for a fragment, indicating lower overall hydrophobicity, which can improve aqueous solubility and reduce non-specific binding in biophysical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(4-bromobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9), XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.3 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
In FBDD, a lower XLogP3 for fragments is often desirable to respect the 'Rule of Three', making this a favorable property for aqueous solubility and ligand efficiency optimization.
- [1] PubChem Compound Summary for CID 53366350, 1-(2-chloro-4-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 71265449, 1-(4-bromobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
